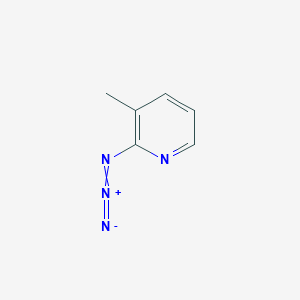

2-Azido-3-methylpyridine

Description

Contextual Significance of Pyridyl Azides in Chemical Synthesis

Pyridyl azides, the class of compounds to which 2-Azido-3-methylpyridine belongs, are recognized for the synthetic versatility of the azide (B81097) functional group. researchgate.net This group serves as a gateway to a wide array of nitrogen-containing structures through several key reaction pathways. researchgate.net

One of the most significant reactions of pyridyl azides is the 1,3-dipolar cycloaddition. evitachem.com When reacted with alkynes, they readily form stable triazole rings, a reaction that is a cornerstone of "click chemistry." evitachem.com This high efficiency and specificity make pyridyl azides valuable in medicinal chemistry for linking different molecular fragments. evitachem.com They also undergo cycloaddition with other dipolarophiles like norbornene. researchgate.net

Furthermore, pyridyl azides are precursors to pyridylnitrenes, which are highly reactive intermediates generated through thermolysis or photolysis. researchgate.netpublish.csiro.au These nitrenes can undergo a variety of subsequent reactions, including:

Ring Contraction: Rearrangement of pyridylnitrenes can lead to the formation of cyanopyrroles. researchgate.netpublish.csiro.au

C–H Insertion: In the presence of alkanes, the nitrene can insert into carbon-hydrogen bonds, as demonstrated by the reaction of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) with cyclohexane (B81311) to form a C-N bond. rsc.org

Staudinger Reaction: Pyridyl azides react with phosphines, such as triphenylphosphine, to form phosphazenes, which are useful intermediates for further functionalization. rsc.org

This diverse reactivity allows chemists to use pyridyl azides as synthons for constructing complex nitrogen-containing heterocycles that would be difficult to prepare through other methods. researchgate.netorganic-chemistry.org

Overview of the Research Landscape for Azido-Substituted Pyridine (B92270) Derivatives

The introduction of an azide group onto a pyridine scaffold is a strategic approach employed in various areas of chemical research, from drug discovery to materials science. nih.govdiva-portal.org Azido-substituted pyridine derivatives are frequently used as key intermediates for creating libraries of compounds for biological screening or for building functional materials. google.com

In medicinal chemistry, the azide group can be a precursor to an amine via reduction, or it can be used in cycloaddition reactions to link the pyridine core to other bioactive molecules. nih.gov Research has shown that various substituted pyridine derivatives are being investigated for their potential as therapeutic agents, such as in the development of anti-cancer treatments. nih.govgoogle.com For instance, the azide-coupling method has been utilized to synthesize pyridine-amides that exhibit cytotoxic activity against certain cancer cell lines. nih.gov

In materials science, the reactivity of the azide allows for the functionalization of surfaces and polymers. Azido-pyridines can be used in bioconjugation techniques to attach labels like fluorescent tags to biomolecules. Moreover, the thermal decomposition of azido-pyridines is a method for creating novel materials. The thermolysis of specific 2-azido-3-pyridine acrylates, for example, is employed in the Hemetsberger-Knittel reaction to synthesize azaindoles, which are important scaffolds in medicinal chemistry. orgsyn.org The study of azido (B1232118) derivatives extends to creating molecules with unique properties, such as photoactivatable fluorescent probes and organogelators. diva-portal.org

Table 2: Examples of Azido-Substituted Pyridine Derivatives in Research

| Compound | Research Application / Significance |

|---|---|

| 4-Azido-2,3,5,6-tetrafluoropyridine | Studied for its decomposition, cycloaddition reactions, and C-H insertion reactions. rsc.org |

| 2,6-Diazido-4-arylamino-3-chloro-5-cyanopyridines | Synthesized to study nucleophilic substitution patterns on the pyridine ring. researchgate.net |

| Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate | Used as an intermediate in the thermolytic synthesis of azaindoles. orgsyn.org |

| Imidazo[1,2-a]pyridines functionalized with azides | Developed as versatile platforms for accessing more complex molecules through post-transformations. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYWTCSUBLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614460 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212182-34-8 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Azido 3 Methylpyridine and Its Precursors

Direct Synthesis Approaches to 2-Azido-3-methylpyridine

The direct formation of the C-N₃ bond on the pyridine (B92270) ring at the 2-position is a primary strategy for the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution reactions where a suitable leaving group is displaced by an azide (B81097) ion.

Azidation Strategies of 3-Methylpyridine (B133936)

Direct azidation of the C-H bond of 3-methylpyridine is a challenging transformation due to the inherent stability of the aromatic ring. While there have been advancements in direct C-H azidation of some aromatic systems, these methods are often not directly applicable to simple pyridines without specific activating groups. Therefore, the more common and reliable approach involves the initial functionalization of the 2-position of 3-methylpyridine to introduce a good leaving group, which can then be substituted by an azide.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Azide Ions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This reaction involves the attack of an azide nucleophile, typically sodium azide (NaN₃), on a 3-methylpyridine ring that is substituted at the 2-position with a good leaving group, such as a halide.

The reaction of 2-halopyridines with sodium azide can lead to the formation of the corresponding 2-azidopyridine (B1249355), which often exists in equilibrium with its fused tetrazole isomer, tetrazolo[1,5-a]pyridine. researchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyridine ring.

For the synthesis of this compound, a suitable precursor would be 2-chloro-3-methylpyridine (B94477) or 2-bromo-3-methylpyridine (B184072). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution with Azide Ion

| Starting Material | Reagent | Solvent | Temperature (°C) | Product |

| 2-Chloro-3-methylpyridine | Sodium Azide | DMF | 100-150 | This compound |

| 2-Bromo-3-methylpyridine | Sodium Azide | DMSO | 100-150 | This compound |

Note: The reaction conditions presented are generalized based on typical SNAr reactions on halopyridines. Specific optimization may be required for the synthesis of this compound.

Precursor Chemistry and Derivatization Routes

The successful synthesis of this compound is heavily reliant on the availability and efficient preparation of its precursors. This section details the synthesis of 3-methylpyridine and its key derivatives that serve as starting materials for the introduction of the azide functionality.

Synthesis of 3-Methylpyridine and its Derivatives

3-Methylpyridine, also known as β-picoline, is a readily available industrial chemical. One of the primary industrial synthesis methods involves the reaction of acrolein with ammonia (B1221849) over a heterogeneous catalyst. nih.govresearchgate.net Another route involves the condensation of propionaldehyde (B47417) and formaldehyde (B43269) with ammonia. These methods often produce a mixture of pyridine derivatives, from which 3-methylpyridine can be isolated.

Halogenation of Pyridine Scaffolds for Azide Introduction

The introduction of a halogen atom at the 2-position of the 3-methylpyridine ring is a critical step in preparing precursors for SNAr reactions.

Synthesis of 2-Chloro-3-methylpyridine: The industrial preparation of 2-chloro-3-methylpyridine can be achieved through the chlorination of 3-methylpyridine. This process can sometimes lead to a mixture of isomers, including 2-chloro-5-methylpyridine. google.com Separation of these isomers can be challenging. An alternative laboratory-scale synthesis might involve the diazotization of 2-amino-3-methylpyridine (B33374) followed by a Sandmeyer-type reaction with a chloride source.

Synthesis of 2-Bromo-3-methylpyridine: The synthesis of 2-bromo-3-methylpyridine can be accomplished through several methods. One approach involves the diazotization of 2-amino-3-methylpyridine in the presence of hydrobromic acid and sodium nitrite (B80452), followed by treatment with a copper(I) bromide catalyst (Sandmeyer reaction). google.com Another method involves the direct bromination of 3-methylpyridine, although this can lead to a mixture of products. A patent describes the synthesis of 2,5-dibromo-3-methylpyridine (B189406) starting from 2-amino-3-methylpyridine. google.com A more selective synthesis of 2-bromo-3-methylpyridine can be achieved from 2-bromo-3-iodopyridine (B1280457) via a halogen dance reaction followed by methylation. guidechem.com

Table 2: Synthesis of 2-Halo-3-methylpyridine Precursors

| Precursor | Starting Material | Key Reagents | Reaction Type |

| 2-Chloro-3-methylpyridine | 3-Methylpyridine | Chlorine | Direct Halogenation |

| 2-Chloro-3-methylpyridine | 2-Amino-3-methylpyridine | NaNO₂, HCl, CuCl | Sandmeyer Reaction |

| 2-Bromo-3-methylpyridine | 2-Amino-3-methylpyridine | NaNO₂, HBr, CuBr | Sandmeyer Reaction |

| 2-Bromo-3-methylpyridine | 2-Bromo-3-iodopyridine | n-BuLi, Methyl Iodide | Halogen Dance/Methylation |

Hydrazinopyridine Intermediates in Azide Synthesis

An alternative route to this compound involves the use of a 2-hydrazino-3-methylpyridine intermediate. This method is particularly useful when direct nucleophilic substitution of a halide is challenging or leads to low yields.

The synthesis of 2-hydrazino-3-methylpyridine can be achieved by reacting a 2-halo-3-methylpyridine (e.g., 2-chloro-3-methylpyridine) with hydrazine (B178648) hydrate (B1144303). This is a nucleophilic aromatic substitution where hydrazine displaces the halide. For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate can yield 3-chloro-2-hydrazinopyridine. biosynth.com

Once the 2-hydrazino-3-methylpyridine is obtained, it can be converted to this compound through diazotization. This involves treating the hydrazinopyridine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid), at low temperatures. The resulting diazonium salt is then treated with sodium azide to yield the final product. A similar transformation has been reported for the synthesis of 2-azido-3,5,6-trifluoro-4-methoxypyridine from the corresponding hydrazino-pyridine. rsc.org This method avoids the often harsh conditions required for direct SNAr with azide ions.

Table 3: Synthesis of this compound via Hydrazinopyridine Intermediate

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Chloro-3-methylpyridine | Hydrazine Hydrate | 2-Hydrazino-3-methylpyridine |

| 2 | 2-Hydrazino-3-methylpyridine | NaNO₂, HCl, then NaN₃ | This compound |

Advanced Synthetic Techniques

The synthesis of organic azides, including this compound, is often approached with caution due to the potential instability of the azide functional group. mathewsopenaccess.com Advanced synthetic methodologies, particularly continuous flow processes, have emerged as a powerful tool to mitigate these risks while offering enhanced reaction control and efficiency. researchgate.net

Continuous Flow Processes for Azide Formation

Continuous flow chemistry, or microreactor technology, offers significant advantages for the synthesis of potentially hazardous compounds like organic azides. mathewsopenaccess.comresearchgate.net By conducting reactions in small-diameter tubes or channels, this technology provides superior heat and mass transfer, preventing the formation of local hot spots and minimizing the risk of uncontrolled decompositions. pharmtech.comresearchgate.net The small internal volume of these reactors ensures that only a minimal amount of the energetic azide is present at any given time, significantly enhancing the safety of the process. pharmtech.comresearchgate.net

The synthesis of aryl azides in a continuous flow setup typically involves the reaction of an aryl halide or a diazonium salt with an azide source. mathewsopenaccess.comresearchgate.net For the preparation of this compound, a likely precursor would be 2-chloro-3-methylpyridine, which would undergo a nucleophilic aromatic substitution with an azide salt, such as sodium azide.

A generalized continuous flow setup for the synthesis of this compound from 2-chloro-3-methylpyridine would involve pumping a solution of the precursor and a solution of the azide source into a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to achieve high yields and selectivity. researchgate.net

Table 1: Illustrative Continuous Flow Parameters for Aryl Azide Synthesis

| Parameter | Value | Purpose |

| Precursor | 2-Chloro-3-methylpyridine | Starting material |

| Azide Source | Sodium Azide (NaN₃) | Provides the azide functionality |

| Solvent | Dimethyl Sulfoxide (DMSO) | Solubilizes reactants |

| Temperature | 100-150 °C | To facilitate the nucleophilic substitution |

| Residence Time | 5-20 minutes | The duration the reaction mixture spends in the heated zone |

| Pressure | 5-10 bar | To suppress solvent boiling and ensure smooth flow |

| Catalyst | Copper(I) salt (optional) | To accelerate the reaction rate researchgate.net |

This table presents a hypothetical set of parameters based on typical conditions for related reactions and is for illustrative purposes.

Research into the continuous flow synthesis of various aryl azides has demonstrated the robustness of this technique. For instance, the copper-catalyzed azidation of aryl halides has been successfully implemented in a flow system, allowing for the selective synthesis of aryl azides with precise control over the reaction outcome. researchgate.netresearchgate.net By adjusting the residence time and temperature, the formation of side products, such as the corresponding anilines, can be minimized. researchgate.net

Furthermore, the integration of in-line purification and subsequent reaction steps is a key advantage of continuous flow synthesis. flinders.edu.au After the formation of this compound in the first reactor, the product stream could be directly channeled into a second reactor for an immediate downstream reaction, such as a cycloaddition or a Staudinger reaction, without the need to isolate the potentially hazardous azide intermediate. pharmtech.comresearchgate.net This "end-to-end" processing minimizes manual handling and exposure to energetic compounds. flinders.edu.au

The scalability of continuous flow processes is another significant benefit. Scaling up production is achieved by simply running the reactor for a longer duration or by operating multiple reactors in parallel, rather than increasing the size of the reaction vessel, which would reintroduce the safety concerns associated with large-scale batch production of azides. beilstein-journals.orgnih.gov

Comprehensive Analysis of 2 Azido 3 Methylpyridine Chemical Reactivity and Transformation Pathways

Azido (B1232118) Group Reactivity and its Transformations

The chemical behavior of 2-azido-3-methylpyridine is largely dictated by the versatile reactivity of its azido functional group. This group serves as a precursor to two primary transformation pathways: cycloaddition reactions, where the azide (B81097) acts as a 1,3-dipole, and nitrene formation, which involves the loss of dinitrogen to generate a highly reactive intermediate. These pathways allow for the synthesis of a diverse range of heterocyclic compounds.

The azide group in this compound can participate as a 4π-electron component in [3+2] cycloaddition reactions with various 2π-electron systems, known as dipolarophiles. fu-berlin.de This reaction, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered rings. wikipedia.orgsci-rad.com The specific outcome and conditions of the reaction depend significantly on the nature of the dipolarophile and the use of a catalyst.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the azide-alkyne cycloaddition. nih.gov Unlike the thermal Huisgen cycloaddition, the copper(I)-catalyzed reaction unites organic azides and terminal alkynes to exclusively afford 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry" due to its reliability, specificity, and biocompatibility. nih.govnih.gov

The reaction with this compound proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. The copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or used directly as a copper(I) salt (e.g., CuI or copper(I) acetate), dramatically accelerates the reaction and controls the regioselectivity. nih.govrsc.orgmdpi.com Research on 2-azidopyridine (B1249355) derivatives has shown that catalysts like copper(I) acetate (B1210297) are highly effective for this transformation, leading to the efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. rsc.org The resulting 1,2,3-triazole ring is chemically stable and can act as a rigid linker or a bioisosteric replacement for other functional groups, such as the amide bond. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Regioselectivity | Key Features |

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) source (e.g., CuI, CuSO₄/Ascorbate) | Exclusively 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, high regioselectivity, wide scope. wikipedia.orgnih.gov |

The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition is the parent reaction to the CuAAC. wikipedia.orgwikipedia.org This reaction involves heating an azide, such as this compound, with an alkyne. It proceeds through a concerted, pericyclic mechanism where the 4π electrons of the azide and 2π electrons of the alkyne participate in a [4s+2s] cycloaddition. organic-chemistry.org

A key distinction from the CuAAC is the lack of regioselectivity. The thermal reaction between an unsymmetrical azide and an unsymmetrical alkyne typically yields a mixture of two regioisomeric products: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This process generally requires elevated temperatures and longer reaction times compared to the catalyzed version. wikipedia.org The regioselectivity can be influenced by electronic and steric factors of the substituents on both the azide and the dipolarophile. organic-chemistry.org

| Reaction Type | Catalyst | Temperature | Products | Regioselectivity |

| Huisgen Cycloaddition | None (Thermal) | High (e.g., >90 °C) | Mixture of 1,4- and 1,5-triazoles | Low to moderate wikipedia.orgnih.gov |

| CuAAC | Copper(I) | Room Temperature | Single 1,4-triazole isomer | High (>95%) wikipedia.orgnih.gov |

While less common than reactions with alkynes, azides can also undergo cycloaddition with alkenes, including enols or their synthetic equivalents like enol ethers. This reaction provides a pathway to triazoline heterocycles, which can be unstable. The reactivity in these cycloadditions is governed by frontier molecular orbital theory, where the energy gap between the HOMO of the azide and the LUMO of the enol (or vice versa) dictates the reaction rate. organic-chemistry.org

The reaction of this compound with an enol would be expected to form a 5-hydroxy- or 5-alkoxytriazoline intermediate. These intermediates are often not isolated and can undergo subsequent reactions, such as the elimination of water or alcohol or ring-opening to form other products. The electron-rich nature of enols and enol ethers generally makes them suitable partners for cycloaddition with azides bearing electron-withdrawing groups, although the specific reactivity of pyridyl azides in this context is not as extensively documented as their alkyne cycloadditions.

Upon thermolysis or photolysis, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive, electron-deficient intermediate known as 3-methyl-2-pyridylnitrene. uq.edu.au Nitrenes are nitrogen analogs of carbenes and exist in two spin states: a singlet state and a triplet state. wikipedia.org The singlet nitrene is typically formed first and can either react directly or undergo intersystem crossing to the more stable triplet ground state. wikipedia.org The subsequent reactions of the nitrene are diverse and include insertions, additions, and, most notably for aryl and heteroaryl nitrenes, complex rearrangements. wikipedia.orgnih.gov

The generation of 3-methyl-2-pyridylnitrene is achieved by supplying energy to this compound, typically through heat (flash vacuum thermolysis, FVT) or UV irradiation. uq.edu.au The resulting nitrene is extremely short-lived and is usually studied through matrix isolation techniques at cryogenic temperatures (e.g., in an argon matrix at 20 K). wikipedia.org Under these conditions, the reactive intermediate can be trapped and characterized using spectroscopic methods such as Electron Spin Resonance (ESR) for triplet species and UV-Vis spectroscopy. wikipedia.org

Research on the FVT of pyridyl azides has shown that the resulting pyridylnitrenes undergo characteristic ring-contraction rearrangements. uq.edu.auresearchgate.net Specifically, 2-pyridylnitrene is known to rearrange to 1-cyanopyrrole. This transformation is believed to occur via a ring-opened intermediate. By analogy, the thermolysis of this compound would be expected to produce 3-methyl-2-pyridylnitrene, which would then rearrange. The presence of the methyl group could potentially influence the rearrangement pathway, leading to a substituted cyanopyrrole. These rearrangements are often highly exothermic, resulting in chemically activated ("hot") molecules that may undergo further isomerization. uq.edu.auresearchgate.net

| Precursor | Method of Generation | Intermediate | Characterization Method | Major Rearrangement Product (Predicted/Observed) |

| 2-Azidopyridine | FVT / Photolysis | 2-Pyridylnitrene | Matrix Isolation (ESR, UV-Vis) | 1-Cyanopyrrole uq.edu.auresearchgate.net |

| This compound | FVT / Photolysis | 3-Methyl-2-pyridylnitrene | Inferred from product analysis | Substituted Cyanopyrrole |

Nitrene Chemistry and Rearrangements

Singlet-Triplet Interconversion Dynamics of Nitrenes

Upon its formation from this compound, 3-methyl-2-pyridylnitrene is generated as a singlet species, where the two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital. This singlet nitrene (¹N) is in equilibrium with its corresponding triplet state (³N), which has parallel electron spins in different orbitals and is typically the ground state for aryl and heteroaryl nitrenes. The transition between these two spin states is known as intersystem crossing (ISC). princeton.edu

The dynamics of this singlet-triplet interconversion are rapid and crucial in determining the reaction outcome. Singlet nitrenes typically undergo concerted reactions, such as ring expansion or contraction, with retention of stereochemistry. In contrast, the triplet nitrene behaves as a diradical and preferentially engages in stepwise radical-type reactions, such as hydrogen atom abstraction. wikipedia.org

The energy difference between the singlet and triplet states, known as the singlet-triplet gap (ΔE_ST), is a key parameter. For phenylnitrene, this gap is approximately 30 kcal/mol. wikipedia.org While specific experimental values for 3-methyl-2-pyridylnitrene are not extensively documented, computational studies on related heteroaromatic nitrenes provide insight into the relative energies of the intermediates and transition states governing their reactivity. illinois.edu The rate of intersystem crossing is influenced by factors such as the presence of heavy atoms and the overlap between the vibrational energy levels of the two states, with timescales typically in the range of 10⁻⁸ to 10⁻³ seconds. princeton.edu

| Species | Description | Relative Energy (B3LYP/6-31G*) for 3-Pyridylnitrene System wikipedia.org |

|---|---|---|

| Singlet Nitrene (S₁) | Initially formed excited singlet state | +6.0 |

| Triplet Nitrene (T₀) | Ground state triplet | 0.0 |

| Nitrile Ylide | Intermediate from nitrene ring opening | +10.0 |

| Diazacycloheptatetraene | Ring-expanded intermediate | +14.0 |

Intramolecular Nitrene Rearrangements

The singlet state of 3-methyl-2-pyridylnitrene is the precursor to a variety of intramolecular rearrangement pathways, leading to significant skeletal reorganization of the pyridine (B92270) ring.

One of the characteristic reactions of pyridylnitrenes is the expansion of the six-membered pyridine ring into a seven-membered diazacycloheptatetraene. For the unsubstituted 2-pyridylnitrene, this rearrangement proceeds via an initial cyclization to a strained azirine intermediate, which then opens to form 1,3-diazacyclohepta-1,2,4,6-tetraene. illinois.edunih.gov This highly strained, cumulene-like species can be detected by matrix isolation spectroscopy. nih.gov

In the case of 3-methyl-2-pyridylnitrene, a similar pathway is anticipated. The nitrene would first form a methyl-substituted bicyclic azirine, which upon cleavage of the original C-N bond, would expand to yield a methyl-substituted diazacycloheptatetraene. This ring-expanded intermediate is not typically isolated but serves as a crucial branch point for further transformations. wikipedia.orgillinois.edu

The formation of cyanopyrroles is a common outcome in the thermolysis or photolysis of azidopyridines. wikipedia.orgworktribe.com Studies on both 2- and 3-pyridylnitrenes have shown that they can rearrange to mixtures of 2- and 3-cyanopyrroles. illinois.edunih.gov The mechanism for this ring contraction is complex and believed to proceed not by a direct contraction of the nitrene, but rather through the ring-expanded diazacycloheptatetraene intermediate. wikipedia.orgillinois.edu

For 3-methyl-2-pyridylnitrene, the corresponding methyl-diazacycloheptatetraene can undergo further rearrangement. Computational studies on analogous systems suggest that the most favorable pathway for ring contraction involves the opening of the seven-membered ring to form an open-chain intermediate, such as a nitrile ylide, which then cyclizes to form the five-membered cyanopyrrole ring. wikipedia.org The position of the methyl group on the final cyanopyrrole product would depend on the specific bond cleavages and sigmatropic shifts that occur during this intricate rearrangement cascade. wikipedia.orgworktribe.com

Further complexity in the reaction manifold arises from the potential involvement of spiroazirene intermediates. It has been demonstrated through matrix isolation experiments that the photolysis of 1,3-diazacyclohepta-1,2,4,6-tetraene (derived from 2-pyridylnitrene) can lead to the formation of a novel spiroazirene. illinois.edunih.gov This highly strained spirocyclic compound is formed via a transannular cyclization within the seven-membered ring. illinois.edu While not a direct product from the nitrene, this spiroazirene represents a key photochemical intermediate on the potential energy surface, and its formation provides a third possible mechanism for the ring contraction of arylnitrenes, alongside concerted contraction and ring-opening pathways. illinois.edunih.gov A similar methyl-substituted spiroazirene could plausibly be formed from the ring-expanded intermediate of 3-methyl-2-pyridylnitrene.

A significant and distinct reaction pathway available to 3-methyl-2-pyridylnitrene, which is absent in the unsubstituted analogue, is intramolecular C-H insertion. The methyl group at the C3 position is spatially proximate to the nitrene center at C2, facilitating an insertion reaction into one of the methyl C-H bonds.

This reaction is characteristic of singlet nitrenes and typically proceeds via a concerted, asynchronous transition state to form a new C-N bond, resulting in cyclization. wikipedia.org In this case, the insertion would lead to the formation of a fused five-membered ring, yielding a derivative of pyrrolo[1,2-a]pyridine. This pathway is often highly efficient for nitrenes with ortho-alkyl substituents and can compete effectively with ring expansion and contraction pathways. The regioselectivity of such insertions is generally high for the formation of five- or six-membered rings.

| Pathway | Key Intermediate(s) | Final Product Type |

|---|---|---|

| Ring Expansion | Methyl-substituted azirine, Methyl-diazacycloheptatetraene | (Typically an intermediate) |

| Ring Contraction | Methyl-diazacycloheptatetraene, Nitrile ylide | Methyl-cyanopyrrole |

| C-H Insertion | (Concerted transition state) | Pyrrolo[1,2-a]pyridine derivative |

Intermolecular Reactions of Pyridylnitrenes

In the presence of suitable trapping agents, the highly reactive 3-methyl-2-pyridylnitrene can be intercepted before it undergoes intramolecular rearrangement. These intermolecular reactions provide synthetic routes to a variety of nitrogen-containing heterocyclic structures.

One common class of intermolecular reactions is cycloaddition. Nitrenes can act as 1,3-dipoles and react with alkenes or alkynes in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. While specific examples involving 3-methyl-2-pyridylnitrene are sparse, the general reactivity pattern is well-established for other aryl and heteroaryl nitrenes.

Furthermore, singlet nitrenes can be trapped by nucleophiles. For instance, the photolysis of aryl azides in the presence of secondary amines like diethylamine (B46881) often leads to the formation of ring-expanded 3H-azepine derivatives. worktribe.com This occurs via nucleophilic attack of the amine on the initial azirine intermediate, triggering the ring expansion. Similarly, 3-methyl-2-pyridylnitrene could be trapped by nucleophiles to yield substituted diazepine (B8756704) structures. The efficiency of these intermolecular reactions depends on the concentration and nucleophilicity of the trapping agent, as it must compete with the rapid intramolecular rearrangement pathways.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic enhanced by the electronegativity of the ring nitrogen. The reactivity of the ring towards substitution is further modulated by the electronic properties of the azido and methyl groups.

Nucleophilic and Electrophilic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution, when it occurs, is strongly directed to the C-3 and C-5 positions (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. In this compound, the substituents are:

Azido group (at C-2): An electron-withdrawing group, further deactivating the ring.

Methyl group (at C-3): An electron-donating group, which activates the ring, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to itself.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions, where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. In this compound, the C-2 position is already substituted. The azido group itself can act as a leaving group in SNAr reactions, a known reactivity pattern for polyazidopyridines. For example, in 2,4,6-triazido-3-chloro-5-cyanopyridine, the azido groups at the 2, 4, and 6 positions are readily replaced by amines. This suggests that the C-2 azido group in this compound could be displaced by strong nucleophiles. The C-4 and C-6 positions are also activated towards nucleophilic attack.

Table 2: Predicted Regioselectivity of Substitution on this compound

| Reaction Type | Directing Effects | Most Probable Position(s) of Attack |

|---|---|---|

| Electrophilic (E+) | N (meta), -N3 (deactivating), -CH3 (ortho, para activating) | C-5 |

| Nucleophilic (Nu-) | N (ortho, para activating), -N3 as potential leaving group | C-2 (substitution of N3), C-4, C-6 |

Cross-Coupling Methodologies (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Applying these methods to this compound requires careful consideration of the stability of the azide group under the reaction conditions. While direct C-H activation is a possibility, a more common strategy involves the introduction of a halide at a specific position on the ring (e.g., via electrophilic halogenation at C-5), which then serves as the electrophilic partner in the coupling.

The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organohalide, is a prominent example. Research has shown that aryl azides are compatible with Suzuki coupling conditions, successfully coupling 2-azidoarylboronic esters with vinyl triflates using catalysts like Pd(OAc)₂/PCy₃ or Pd(PPh₃)₄. nih.gov This is significant as it demonstrates that the azide functionality can be tolerated, resisting reduction by phosphine (B1218219) ligands under optimized conditions. nih.gov

Therefore, a plausible route for functionalizing this compound would be the halogenation at the C-5 position followed by a Suzuki cross-coupling with an appropriate boronic acid. Other cross-coupling reactions like the Heck (coupling with an alkene) or Sonogashira (coupling with a terminal alkyne) reaction could similarly be applied to a halogenated derivative of this compound.

Coordination Chemistry and Ligand Properties

The presence of the pyridine nitrogen atom with its lone pair of electrons allows this compound to function as a ligand in coordination complexes with various metal ions.

Formation of Metal-Azido Complexes

While specific complexes of this compound are not extensively documented, the behavior can be inferred from related systems. Pyridine and its substituted derivatives are classic N-donor ligands in coordination chemistry. mdpi.com They readily form stable complexes with a wide range of transition metals, including cobalt, copper, platinum, and silver. nih.govbohrium.commdpi.com

In a potential complex, this compound would be expected to coordinate to a metal center primarily through the lone pair of the pyridine nitrogen. The azide group at the 2-position and the methyl group at the 3-position would exert significant steric influence, affecting the geometry of the resulting complex and potentially limiting the number of ligands that can coordinate to a single metal center.

The azide group itself introduces further possibilities. While the ligand would coordinate via the pyridine nitrogen, the pendant azido group could remain non-coordinating or it could potentially bridge to an adjacent metal center, leading to the formation of coordination polymers. It is also common to synthesize complexes that contain both a pyridine-type ligand and a separate azide anion (N₃⁻) as a co-ligand. In such complexes, the azide anion can coordinate terminally to the metal or act as a bridge between two or more metal centers. mdpi.comresearchgate.net For example, complexes like [Co(4-Pic)₄(H₂O)(N₃)]NO₃ (where 4-Pic is 4-picoline) and trans-[Pt(N₃)₂(py)₂] feature both a substituted pyridine ligand and a coordinated azide. nih.govbohrium.com

Table 3: Representative Metal Complexes with Pyridine and Azide Ligands

| Complex Formula | Metal Center | Pyridine Ligand | Azide Coordination | Coordination Geometry |

|---|---|---|---|---|

| [Co(4-Pic)4(H2O)(N3)]NO3 | Co(II) | 4-Picoline | Terminal N3- | Distorted Octahedral mdpi.combohrium.com |

| trans-[Pt(N3)2(py)2] | Pt(II) | Pyridine | Terminal N3- | Distorted Square-Planar nih.gov |

| [Ag(2-amino-3-methylpyridine)2]NO3 (Polymeric) | Ag(I) | 2-Amino-3-methylpyridine (B33374) | None (bridging by NH2) | Polymeric Chain mdpi.com |

| [Cu3(py)2(N3)6]n | Cu(II) | Pyridine | Bridging N3- | 2D Coordination Polymer researchgate.net |

Bridging Ligand Capabilities of the Azido Group (End-on, End-to-end)

The azido group (N₃⁻) of this compound is a versatile bridging ligand in coordination chemistry, capable of linking two or more metal centers through various coordination modes. The most prevalent of these are the end-on (EO or μ-1,1) and end-to-end (EE or μ-1,3) bridging modes. mdpi.com The linear structure and the presence of lone pairs on all three nitrogen atoms allow the azide to adopt different coordination geometries, influencing the dimensionality and magnetic properties of the resulting coordination polymers. mdpi.com

In the end-on (EO) coordination mode, the azide ligand bridges two metal centers using the same terminal nitrogen atom. This arrangement leads to the formation of a four-membered M(μ-N)₂M ring. This mode of coordination is common and has been observed in a variety of transition metal-azido complexes. mdpi.com The specific coordination environment and the nature of the metal ion and other co-ligands determine the precise bond angles and distances within this bridge.

The end-to-end (EE) coordination mode involves the two terminal nitrogen atoms of the azide ligand binding to two different metal centers. This creates a longer, more linear bridge between the metal ions. This bridging mode is crucial in the formation of one-dimensional chains or higher-dimensional networks. nih.gov The choice between the end-on and end-to-end bridging modes is influenced by several factors, including the steric demands of the other ligands, the electronic properties of the metal ion, and the reaction conditions.

The presence of the 3-methylpyridine (B133936) moiety in this compound can sterically influence the preferred bridging mode of the azido group. The methyl group at the 3-position may create steric hindrance that favors one bridging mode over another in the solid-state packing of the coordination polymer.

| Bridging Mode | Description | Typical Structural Motif |

| End-on (EO) | The same terminal nitrogen atom of the azide bridges two metal centers. | M(μ-N)₂M four-membered ring |

| End-to-end (EE) | The two terminal nitrogen atoms of the azide bridge two different metal centers. | Linear M-N-N-N-M chain |

Influence of the 3-Methylpyridine Moiety on Coordination Geometry

Steric Influence: The methyl group at the 3-position of the pyridine ring introduces a moderate level of steric bulk. While not as sterically demanding as a substituent at the 2- or 6-position, the 3-methyl group can influence the arrangement of ligands around the metal center. nih.gov This steric presence can affect the bond angles and distances within the coordination sphere, potentially leading to distorted geometries. For instance, in an octahedral complex, the 3-methyl group may cause slight deviations from the ideal 90° bond angles between adjacent ligands. nih.gov The degree of this distortion will depend on the size of the metal ion and the steric profiles of the other co-ligands. mdpi.com

The interplay of these steric and electronic factors ultimately dictates the coordination geometry. For example, in a complex with multiple this compound ligands, the steric interactions between the methyl groups might favor a particular isomeric arrangement (e.g., mer vs. fac in an octahedral complex) to minimize steric repulsion.

| Feature of 3-Methylpyridine Moiety | Influence on Coordination Geometry |

| Steric Effect (3-methyl group) | Can lead to slight distortions from ideal coordination geometries (e.g., in octahedral or square planar complexes). Influences the packing of complexes in the solid state. |

| Electronic Effect (electron-donating methyl group) | Increases the σ-donor strength of the pyridine nitrogen, leading to stronger metal-ligand bonds. Can affect the electronic properties of the metal center. |

Mechanistic Investigations of Reactions Involving 2 Azido 3 Methylpyridine

Elucidation of Reaction Pathways for Cycloaddition Processes

The azide (B81097) group in 2-azido-3-methylpyridine can participate in [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. These computational approaches allow for the characterization of transition states and intermediates, providing a detailed picture of the reaction pathway.

For azidopyridines, the cycloaddition can proceed through different regioisomeric pathways, and the presence of the methyl group at the 3-position of the pyridine (B92270) ring can influence the regioselectivity of the reaction. The electronic nature of the dipolarophile also plays a critical role in determining the reaction mechanism and outcome. While specific experimental or computational studies detailing the complete reaction pathways for cycloaddition processes of this compound are not extensively documented in publicly available literature, general principles of 1,3-dipolar cycloadditions can be applied. The reaction is expected to proceed via a concerted mechanism, although stepwise pathways involving zwitterionic intermediates can also be considered, particularly with highly polarized or electron-deficient dipolarophiles.

Detailed Mechanistic Studies of Nitrene-Mediated Transformations

Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen to form the corresponding 2-nitreno-3-methylpyridine. This highly reactive intermediate is central to a variety of subsequent transformations, including rearrangements and insertion reactions. The study of these nitrene-mediated processes involves a deep dive into their energy profiles, the influence of the reaction environment, and the mechanisms of their activation.

Energy Profiles and Transition State Analysis for Nitrene Generation and Rearrangements

The generation of 2-nitreno-3-methylpyridine from its azide precursor is a key step that dictates the subsequent chemistry. Computational studies on related pyridyl azides have shown that the energy barrier for nitrogen extrusion is a critical parameter. The resulting nitrene can exist in either a singlet or a triplet state, with the singlet state generally being the initially formed, higher-energy species that is responsible for most of the characteristic nitrene reactions.

Solvent Effects on Nitrene Reactivity and Intersystem Crossing Rates

The solvent in which the nitrene is generated can have a profound impact on its reactivity and the rate of intersystem crossing (ISC) from the singlet to the triplet state. Polar solvents can stabilize polar intermediates and transition states, potentially altering reaction pathways. For instance, in protic solvents, the nitrene can be protonated to form a nitrenium ion, which exhibits distinct reactivity.

The rate of intersystem crossing is a critical factor as the triplet nitrene has different reactivity compared to the singlet state, often favoring radical-type reactions. The polarity of the solvent can influence the energy gap between the singlet and triplet states, thereby affecting the ISC rate. While general trends are understood, specific quantitative data on the solvent effects on the reactivity and ISC rates for 2-nitreno-3-methylpyridine have not been specifically reported.

Photochemical Activation Mechanisms and Excited State Dynamics

Photochemical activation is a common method for generating nitrenes from azides at low temperatures, allowing for the study of these reactive species. The process involves the absorption of a photon by the azide, leading to an electronically excited state. This excited state can then undergo facile nitrogen extrusion to produce the nitrene.

The excited state dynamics, including the lifetime of the excited azide and the efficiency of nitrene formation, are key aspects of the photochemical activation mechanism. Femtosecond transient absorption spectroscopy is a powerful technique to probe these ultrafast processes. For related aromatic azides, studies have shown that the decay of the excited state and the formation of the singlet nitrene occur on an ultrafast timescale. While it is expected that this compound would follow a similar photochemical pathway, specific studies detailing its excited state dynamics are lacking.

Thermal Activation and Chemical Activation Phenomena in Gas-Phase Reactions

In the gas phase, thermal activation of this compound can be achieved through techniques such as flash vacuum pyrolysis. Under these conditions, the molecule is heated to high temperatures at low pressures, leading to the formation of the nitrene. The unimolecular decomposition of the azide and the subsequent rearrangements of the nitrene can be studied without the influence of solvent.

A key phenomenon in gas-phase reactions of azides is chemical activation. The extrusion of dinitrogen is a highly exothermic process, and the resulting nitrene is formed with a significant amount of excess vibrational energy. This "hot" nitrene can undergo rearrangements or fragmentations that would not occur at lower temperatures. The study of chemical activation provides insights into the intrinsic reactivity of the energized molecule. Research on pyridyl azides has demonstrated the importance of chemical activation in their gas-phase chemistry, leading to complex product mixtures. However, specific studies on the thermal and chemical activation of this compound are not available.

Mechanisms of Substituent Effects on Pyridine Ring Reactivity

The methyl group at the 3-position of the pyridine ring in this compound is expected to exert a significant influence on the reactivity of the molecule. Substituents can affect the electronic properties of the pyridine ring through inductive and resonance effects.

In the context of cycloaddition reactions, the electron-donating nature of the methyl group can alter the energy levels of the frontier molecular orbitals of the azide, thereby influencing its reactivity towards different dipolarophiles.

In nitrene-mediated reactions, the methyl group can affect the stability of the initially formed nitrene and the transition states for its subsequent rearrangements. For example, in the case of ring contraction, the position of the methyl group could direct the rearrangement pathway and influence the regiochemistry of the resulting cyanopyrrole. The electronic effect of the methyl group can also impact the electrophilicity of the nitrene, which is a key factor in its insertion reactions. While these substituent effects are well-established in principle, detailed mechanistic studies quantifying the impact of the 3-methyl group on the reactivity of 2-azidopyridine (B1249355) are not explicitly detailed in the available literature.

Applications of 2 Azido 3 Methylpyridine in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

In the realm of organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex target molecules. 2-Azido-3-methylpyridine serves as a versatile scaffold, offering multiple reaction sites that can be selectively functionalized. The pyridine (B92270) nitrogen provides a basic handle for various transformations, while the azide (B81097) group is a precursor to a wide array of nitrogen-containing functionalities through reactions such as cycloadditions, reductions, and rearrangements. This dual reactivity allows for the stepwise and controlled elaboration of molecular complexity, making this compound a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Diverse Heterocyclic Systems

The azide moiety in this compound is a key participant in numerous cyclization reactions, providing a direct pathway to a variety of nitrogen-containing heterocyclic systems. These heterocycles are prevalent in biologically active compounds and advanced materials, highlighting the importance of efficient synthetic routes to access them.

Triazoles and Fused Triazoles

The [3+2] cycloaddition reaction, often referred to as "click chemistry," is a cornerstone of modern synthetic chemistry, and azides are prime substrates for this transformation. This compound readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to afford 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. These reactions are characterized by their high efficiency, mild reaction conditions, and broad substrate scope. mdpi.comresearchgate.net

The resulting pyridyl-substituted triazoles are of significant interest due to their potential applications in medicinal chemistry and materials science. Furthermore, intramolecular versions of this cycloaddition, starting from appropriately functionalized this compound derivatives, provide a powerful strategy for the synthesis of fused triazole ring systems. These fused heterocycles often exhibit unique photophysical and biological properties.

Pyrroles and Indole (B1671886) Derivatives

While direct cycloaddition reactions are common, the azide group in this compound can also serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. These nitrenes can undergo a variety of transformations, including C-H insertion and cyclization reactions, to generate pyrrole (B145914) and indole derivatives. For instance, the reaction of a nitrene generated from this compound with suitable dienyl compounds can lead to the formation of substituted pyrroles. Although direct routes from this compound to indoles are less common, multi-step sequences involving the transformation of the azide into other functional groups can ultimately lead to the construction of the indole scaffold.

Other Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Tetrazoles, Oxazoles)

The reactivity of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. For example, the reaction of the azide with activated nitriles can lead to the formation of tetrazoles. mdpi.comacs.org This transformation is a well-established method for the synthesis of this important class of heterocycles, which are known for their applications as carboxylic acid bioisosteres in medicinal chemistry.

The synthesis of pyrazoles and imidazoles from this compound is less direct but can be achieved through multi-step reaction sequences. These often involve the initial transformation of the azide group into an amine or another functional group that can then participate in a subsequent cyclization reaction. Similarly, while the direct synthesis of oxazoles from this compound is not a common transformation, the versatility of the azide group allows for its conversion into precursors that can be utilized in established oxazole (B20620) syntheses.

Bioconjugation Strategies Utilizing Click Chemistry

The bioorthogonal nature of the azide-alkyne cycloaddition has made it an invaluable tool for bioconjugation, the process of chemically linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates. This compound, with its readily accessible azide functionality, can be employed in these "click" reactions to attach the pyridyl moiety to biological targets. researchgate.net

This strategy is particularly useful for the development of targeted drug delivery systems, diagnostic probes, and for studying biological processes in living systems. The resulting bioconjugates benefit from the specific properties conferred by the pyridyl group, which can influence factors such as solubility, metal chelation, and biological activity. The copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions of the click reaction offer complementary approaches, with the latter being particularly advantageous for applications in living cells due to the absence of a cytotoxic copper catalyst.

Ligand Synthesis for Advanced Coordination Chemistry Applications

The pyridine nitrogen atom in this compound makes it a potential ligand for coordination to metal centers. Furthermore, the azide group can be transformed into other donor functionalities, allowing for the synthesis of a wide range of polydentate ligands. For example, the click reaction of this compound with an alkyne-containing phosphine (B1218219) would generate a bidentate P,N-ligand, a common motif in coordination chemistry and catalysis.

These tailored ligands can be used to synthesize novel coordination complexes with specific electronic and steric properties. Such complexes are of great interest for their potential applications in catalysis, sensing, and materials science. The ability to systematically modify the ligand structure starting from this compound provides a powerful tool for tuning the properties of the resulting metal complexes for specific applications. Research in this area has explored the coordination of various azidopyridine derivatives to different metal centers, highlighting the versatility of this class of compounds in ligand design. mdpi.com

Precursors for Functional Materials Development (e.g., Blue Light Emitting Heterocycles)

The strategic use of this compound and its derivatives as precursors is a significant area of research in the development of advanced functional materials, particularly in the synthesis of novel blue light-emitting heterocycles. The inherent reactivity of the azido (B1232118) group, especially its ability to form highly reactive nitrene intermediates upon thermal or photochemical induction, allows for intramolecular cyclization reactions that yield complex, fused heterocyclic systems with desirable photophysical properties. These properties are of particular interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research in this field has led to the synthesis of a new family of heterocyclic compounds, specifically 2H- acs.orgrsc.orgrsc.orgtriazolo[4′,5′:3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides, which have been identified as attractive blue light-emitting molecules. rsc.org The synthesis process involves the thermal cyclization of 2-pyridine derived 4-azido-1,2,3-triazoles. During this process, the elimination of molecular nitrogen from the azido group promotes the cyclization of the resulting nitrene at the nitrogen atom of the pyridine ring, leading to the formation of the aforementioned fused heterocyclic system. rsc.org

The photophysical properties of these synthesized blue light-emitting heterocycles have been characterized, revealing their potential for use in functional materials. Key parameters such as absorption and emission wavelengths, Stokes shifts, and quantum yields have been determined and are detailed in the table below. The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is an important characteristic for emissive materials, as a larger shift can reduce self-absorption and improve device efficiency. The quantum yield, a measure of the efficiency of photon emission, is another critical factor in evaluating the performance of light-emitting materials.

The development of such novel blue light-emitting materials from 2-azidopyridine derivatives underscores the potential of this class of compounds as versatile precursors in the field of materials science. The ability to synthesize complex heterocyclic structures with tailored photophysical properties opens up new avenues for the design and fabrication of next-generation functional materials for a variety of applications.

Computational and Theoretical Investigations of 2 Azido 3 Methylpyridine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 2-azido-3-methylpyridine is of great interest due to the interplay between the aromatic pyridine (B92270) ring and the reactive azido (B1232118) group. Quantum chemical calculations, such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), are instrumental in elucidating the distribution of electrons within the molecule and its frontier molecular orbitals (HOMO and LUMO).

Theoretical studies on related azido-containing aromatic compounds reveal that the azido group can significantly influence the electronic landscape of the parent molecule. mdpi.com For this compound, it is expected that the highest occupied molecular orbital (HOMO) would have significant contributions from the azido group and the π-system of the pyridine ring. The lowest unoccupied molecular orbital (LUMO) is likely to be a π* orbital of the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that governs the molecule's reactivity and its potential use in electronic applications.

Advanced computational methods like N-electron valence state perturbation theory (NEVPT2) building upon CASSCF calculations can provide a more accurate description of the electronic states, especially for systems with potential multireference character, such as those involving the nitrene species that can be formed from the azide (B81097). acs.orgamazonaws.com These methods are crucial for understanding the photochemistry of azides and the electronic structure of their reaction intermediates.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | π-orbital with significant contribution from the azido group and pyridine ring |

| LUMO | -1.2 | π*-orbital of the pyridine ring |

| HOMO-LUMO Gap | 5.3 | - |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound, particularly its thermal and photochemical decomposition to form a highly reactive nitrene intermediate.

Energy Barriers and Transition State Analysis

DFT calculations can be employed to map out the potential energy surface for the decomposition of this compound. This involves locating the transition state for the extrusion of dinitrogen (N₂) and calculating the associated activation energy barrier. For many organic azides, the thermal decomposition proceeds through a concerted mechanism where the C-N bond breaks as the N-N bond of the departing nitrogen molecule forms.

The calculated energy barrier for this process provides a quantitative measure of the thermal stability of the azide. Lower energy barriers indicate a more facile decomposition. The geometry of the transition state reveals the atomic arrangement at the point of highest energy along the reaction coordinate, offering insights into the factors that control the reaction rate. illinois.edu

Reaction Pathway Prediction (e.g., DFT, CASSCF, CASPT2 Calculations)

Beyond simple decomposition, computational methods can predict various reaction pathways available to the resulting 3-methyl-2-pyridylnitrene. This nitrene can undergo several transformations, including ring-expansion to form a diazepine (B8756704), ring-contraction, or intermolecular reactions.

DFT methods are well-suited for exploring the thermodynamics and kinetics of these various pathways. nih.gov For reactions involving excited states, such as those initiated by photolysis, more advanced methods like CASSCF and CASPT2 are necessary to accurately describe the potential energy surfaces of the different electronic states. researchgate.netdocumentsdelivered.com These calculations can help to rationalize the observed product distributions in photochemical experiments by identifying the lowest energy pathways on the excited-state potential energy surface. For instance, studies on the photoreactivity of a related azidoisoxazole have shown that the formation of a nitrosoalkene product can occur through a concerted mechanism from the singlet excited state. semanticscholar.org

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Thermal N₂ Extrusion | DFT (B3LYP/6-31G) | 28.5 |

| Nitrene Ring Expansion | DFT (B3LYP/6-31G) | 15.2 |

Spectroscopic Property Simulations (e.g., UV-Vis and IR Spectra)

Computational chemistry plays a vital role in the interpretation of experimental spectra by providing simulated spectra that can be compared with experimental data.

Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. researchgate.netresearchgate.netsharif.edu For this compound, TD-DFT calculations can predict the energies and intensities of the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. These calculations can help to assign the observed spectral features to specific electronic transitions, such as π→π* and n→π* transitions. The simulated spectrum of a related compound, 2-methylpyridine (B31789) 1-oxide, has shown excellent agreement with experimental data. nih.gov

DFT calculations can also be used to simulate the infrared (IR) spectrum of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.govrsc.org This is particularly useful for identifying the characteristic vibrational modes of the molecule, such as the asymmetric and symmetric stretches of the azido group, which are typically found in the region of 2100-2250 cm⁻¹ and 1250-1350 cm⁻¹, respectively. researchgate.net A study on the calculated IR spectrum of the closely related 2-amino-3-methylpyridine (B33374) has demonstrated the accuracy of DFT methods for this purpose. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Absorption/Vibration | Assignment |

|---|---|---|---|

| UV-Vis | TD-DFT (B3LYP/6-311+G(d,p)) | 254 nm, 298 nm | π→π* transitions |

| IR | DFT (B3LYP/6-311+G(d,p)) | ~2130 cm⁻¹ (strong) | Asymmetric N₃ stretch |

| IR | DFT (B3LYP/6-311+G(d,p)) | ~1285 cm⁻¹ (medium) | Symmetric N₃ stretch |

Analysis of Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions and crystal packing of this compound is crucial for predicting its solid-state properties. Although the crystal structure of this compound is not yet reported, insights can be gained from the crystal structures of related compounds like 2-methylpyridine and 3-methylpyridine (B133936). researchgate.net

Computational methods can be used to predict the likely crystal packing arrangements and to analyze the nature and strength of the intermolecular interactions. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···π hydrogen bonds. rsc.org The azido group itself can participate in various intermolecular contacts. csic.es The study of a silver(I) complex with 2-amino-3-methylpyridine revealed that the ligand coordinates to the metal center through the pyridine nitrogen, and the resulting complex exhibits a polymeric structure stabilized by bridging ligands. mdpi.com This suggests that this compound could also form interesting coordination polymers.

Magnetic Property Prediction and Magneto-Structural Correlations in Metal Complexes

The pyridine and azido functionalities of this compound make it an excellent candidate as a ligand in the synthesis of coordination complexes with interesting magnetic properties. Computational methods can be used to predict the magnetic behavior of such complexes and to establish magneto-structural correlations.

For instance, if this compound were used as a ligand to bridge two manganese(II) ions, DFT calculations could be employed to predict the magnetic exchange coupling constant (J) between the metal centers. nih.govnih.gov The sign and magnitude of J would determine whether the magnetic interaction is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel).

By systematically varying the structural parameters of the complex, such as the bond angles and distances around the metal centers, a magneto-structural correlation can be established. This correlation provides a powerful tool for designing new magnetic materials with desired properties. ill.eursc.org For example, in end-on azido-bridged manganese(II) dinuclear compounds, the magnetic coupling is known to be sensitive to the Mn-N-Mn angle. nih.gov Similar correlations are expected for complexes of other transition metals, such as cobalt(II). rsc.org

| Structural Parameter | Predicted Magnetic Exchange Coupling (J) in cm⁻¹ | Type of Magnetic Interaction |

|---|---|---|

| Mn-N-N-Mn torsion angle = 0° | +2.5 | Ferromagnetic |

| Mn-N-N-Mn torsion angle = 90° | -1.8 | Antiferromagnetic |

Advanced Analytical and Spectroscopic Techniques in 2 Azido 3 Methylpyridine Research

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

In a hypothetical crystal structure of 2-Azido-3-methylpyridine, key parameters of interest would include:

The geometry of the azide (B81097) group: The N=N=N linkage is expected to be nearly linear, though minor bending can occur. The C-N bond length between the pyridine (B92270) ring and the azide group would be a key indicator of the electronic interaction between these two moieties.

Planarity of the pyridine ring: The pyridine ring is aromatic and therefore largely planar. The positions of the methyl and azido (B1232118) substituents relative to this plane would be of significant interest.

Crystallographic data for related compounds, such as other substituted pyridines, can serve as a basis for computational modeling to predict the solid-state structure of this compound.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z | 4 |

Note: Data for 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a related pyridine derivative. This data is presented to illustrate typical crystallographic parameters for such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, ¹H and ¹³C NMR are the most commonly employed techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the azido group and the electron-donating nature of the methyl group. The coupling patterns (splitting) between adjacent protons would allow for the unambiguous assignment of each signal to a specific proton on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shift of the carbon atom attached to the azido group would be particularly informative, reflecting the electronic effect of the azide functionality.

NMR spectroscopy is also a powerful tool for mechanistic studies. For example, it can be used to monitor the thermal or photochemical decomposition of this compound. By acquiring NMR spectra at different time intervals, the disappearance of the starting material and the appearance of new signals corresponding to reaction intermediates and final products can be observed. This allows for the determination of reaction kinetics and the identification of transient species, providing valuable insights into the reaction mechanism. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the complete connectivity of complex reaction products.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Methylpyridine (B133936) (a related compound)

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 8.43 | 149.6 |

| H-4 | 7.46 | 137.9 |

| H-5 | 7.16 | 123.3 |

| H-6 | 8.42 | 147.2 |

| -CH₃ | 2.32 | 18.4 |

Note: Data for 3-methylpyridine in CDCl₃. The presence of an azido group at the 2-position would significantly alter these chemical shifts.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These methods probe the vibrational motions of molecules, and the resulting spectra provide a unique "fingerprint" of the compound.

For this compound, the most characteristic vibrational mode is the asymmetric stretching of the azide group (νₐₛ(N₃)). This vibration typically gives rise to a strong and sharp absorption band in the IR spectrum in the region of 2100-2170 cm⁻¹. The exact position of this band can be sensitive to the electronic environment, providing clues about the interaction between the azide group and the pyridine ring. The symmetric stretching mode of the azide group (νₛ(N₃)) is often weaker in the IR spectrum but can be observed in the Raman spectrum.

In addition to the azide vibrations, the vibrational spectra of this compound will also display bands corresponding to the vibrations of the pyridine ring and the methyl group. These include:

C-H stretching vibrations of the aromatic ring and the methyl group, typically observed in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, which appear in the 1400-1600 cm⁻¹ region.

Ring breathing modes of the pyridine ring, which are often observed in the Raman spectrum.

C-H bending vibrations (in-plane and out-of-plane) of the pyridine ring and the methyl group.

A detailed analysis of the vibrational spectra, often aided by computational calculations (e.g., Density Functional Theory, DFT), can provide a comprehensive understanding of the vibrational modes of this compound and how they are influenced by the substituents on the pyridine ring.

Table 3: Characteristic Infrared Absorption Frequencies for Azides and Substituted Pyridines

| Functional Group/Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Azide (N₃) asymmetric stretch | 2100 - 2170 | Strong, Sharp |

| Azide (N₃) symmetric stretch | ~1250 | Weak (IR), Stronger (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N stretch | 1400 - 1600 | Medium to Strong |

| Methyl (CH₃) C-H stretch | 2850 - 2970 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic structure of a molecule and the transitions between different electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the pyridine ring, which are perturbed by the presence of the azido and methyl substituents. A study on 2-azidopyridine (B1249355) and 3-azidopyridine revealed that the azide group significantly influences the electronic spectrum of the pyridine ring. researchgate.netnih.gov The spectra of azidopyridines are distinct from that of pyridine itself, indicating a strong electronic interaction between the azide group and the aromatic system. researchgate.netnih.gov

The absorption bands observed in the UV-Vis spectra of azidopyridines are generally assigned to π → π* transitions. researchgate.netnih.gov Any n → π* transitions are likely to be of low intensity and may be obscured by the stronger π → π* absorptions. researchgate.netnih.gov The position and intensity of these absorption bands can be sensitive to the solvent polarity, providing insights into the nature of the excited state and the change in dipole moment upon electronic excitation.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While many aromatic molecules are fluorescent, the fluorescence properties of this compound are not well-documented. The presence of the azide group, which can provide non-radiative decay pathways, may lead to low fluorescence quantum yields.

Table 4: Experimental UV-Vis Absorption Data for 2-Azidopyridine and 3-Azidopyridine in Ethanol

| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| 2-Azidopyridine | 235 | 10,000 |

| 280 | 5,000 | |

| 3-Azidopyridine | 245 | 16,300 |

Source: Abu-Eittah, R. H., & Khedr, M. K. (2009). The electronic absorption spectra of pyridine azides, solvent-solute interaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1688-1694. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. This makes it an invaluable tool for studying the reactive intermediates generated from the thermolysis or photolysis of this compound.

Upon heating or irradiation with UV light, aryl azides like this compound are known to extrude a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate (3-methyl-2-pyridylnitrene). This nitrene can exist in either a singlet state (with paired electrons) or a triplet state (with two unpaired electrons). The triplet nitrene is a paramagnetic species and can therefore be detected and characterized by ESR spectroscopy.

The ESR spectrum of a triplet nitrene provides information about the electronic structure and geometry of this transient species. The key parameters obtained from an ESR spectrum are the g-factor and the zero-field splitting (ZFS) parameters (D and E). These parameters are sensitive to the distribution of the unpaired electrons and the symmetry of the molecule.

By performing the photolysis of this compound in a cryogenic matrix (e.g., solid argon) at very low temperatures, the resulting triplet nitrene can be trapped and studied by ESR spectroscopy. Such studies can confirm the formation of the triplet nitrene and provide experimental data to compare with theoretical calculations of its electronic structure.

Time-Resolved Spectroscopy (e.g., Femtosecond-to-Microsecond Transient Absorption) for Ultrafast Dynamics

Time-resolved spectroscopy encompasses a range of techniques that allow for the study of very fast processes, on the order of femtoseconds (10⁻¹⁵ s) to microseconds (10⁻⁶ s). These methods are crucial for understanding the dynamics of excited states and the formation and decay of short-lived reactive intermediates.